(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an amino group, a methyl ester group, and an ortho-tolyl group attached to a propanoate backbone. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It has been identified as a preferred enantiomeric form for the construction of novel β-amino acid derivatives as inhibitors of cathepsin .
Mode of Action
It’s known that β-amino acid derivatives can interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds or hydrogen bonds with key amino acids in the target protein .
Biochemical Pathways
Given its potential role as a cathepsin inhibitor, it may be involved in pathways related to protein degradation and turnover .
Result of Action
As a potential cathepsin inhibitor, it could prevent the breakdown of proteins within cells, potentially affecting a variety of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-3-amino-3-(o-tolyl)propanoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Hydrochloride Formation: The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt of (S)-Methyl 3-amino-3-(o-tolyl)propanoate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and salt formation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other derivatives.
Scientific Research Applications
(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (S)-Methyl 3-amino-3-(p-tolyl)propanoate hydrochloride
- ®-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride
- (S)-Ethyl 3-amino-3-(o-tolyl)propanoate hydrochloride
Uniqueness
(S)-Methyl 3-amino-3-(o-tolyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of the ortho-tolyl group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
methyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKCKSYKCXPGO-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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